![molecular formula C12H6N2O3 B1206998 7-Nitro-5-indeno[1,2-b]pyridinone](/img/structure/B1206998.png)
7-Nitro-5-indeno[1,2-b]pyridinone
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Overview
Description
7-nitro-5-indeno[1,2-b]pyridinone is a C-nitro compound.
Scientific Research Applications
Photocatalytic Reduction
7-Nitro-5-indeno[1,2-b]pyridinone derivatives have been used in the photocatalytic reduction of fluorescent dyes. These derivatives are synthesized via a one-pot cascade Knoevenagel condensation reaction and show potential in detecting fluorescent dyes in waste effluents of various industries (Kumari & Singh, 2020).
Molecular Structure Studies
The molecular structure of certain derivatives of 7-Nitro-5-indeno[1,2-b]pyridinone, like 5H-indeno[1,2-b]pyridines, has been analyzed. These compounds show potential for bronchodilatory activities, with studies indicating their high reactivity due to a low HOMO-LUMO energy gap (Girgis et al., 2016).
Synthesis of 7-Azaindoles
Derivatives of 7-Nitro-5-indeno[1,2-b]pyridinone have been utilized in the synthesis of 7-azaindole compounds, which are important in various pharmaceutical and chemical applications. This synthesis involves nucleophilic displacement of substituents (Figueroa‐Pérez et al., 2006).
Anticancer Activity
A novel derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, shows potential as a DNA intercalative human topoisomerase IIα catalytic inhibitor, displaying caspase 3-independent anticancer activity (Jeon et al., 2017).
Cytotoxicity Against Leukemia Cells
Thieno[2,3-b]pyridine derivatives, related to 7-Nitro-5-indeno[1,2-b]pyridinone, have been explored for their cytotoxicity against sensitive and multidrug-resistant leukemia cells. These studies suggest their potential as anti-cancer agents (Al-Trawneh et al., 2021).
properties
Product Name |
7-Nitro-5-indeno[1,2-b]pyridinone |
---|---|
Molecular Formula |
C12H6N2O3 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
7-nitroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C12H6N2O3/c15-12-9-2-1-5-13-11(9)8-4-3-7(14(16)17)6-10(8)12/h1-6H |
InChI Key |
UHKGMCVBCVDFKM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])N=C1 |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])N=C1 |
solubility |
7.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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